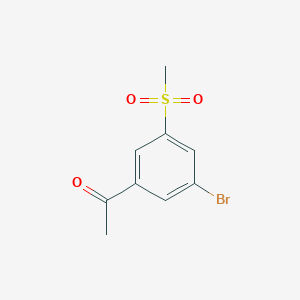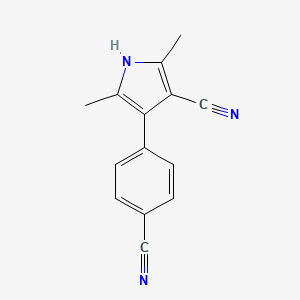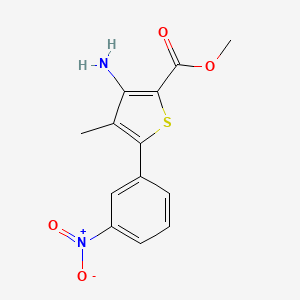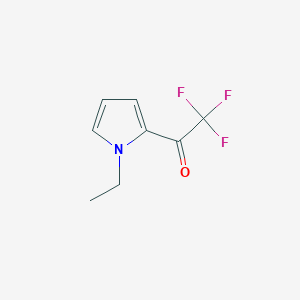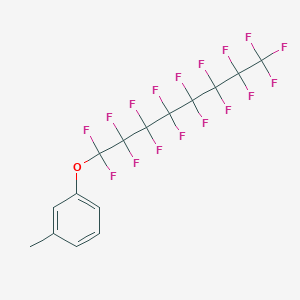
1-(5-Iodopyrimidin-2-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Iodopyrimidin-2-yl)cyclopropan-1-amine is an organic compound that belongs to the class of cyclopropanamines It features a cyclopropane ring attached to an amine group and a pyrimidine ring substituted with an iodine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Iodopyrimidin-2-yl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Pyrimidine Introduction: The pyrimidine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable pyrimidine derivative with the cyclopropane intermediate.
Iodination: The final step involves the introduction of the iodine atom at the 5-position of the pyrimidine ring. This can be achieved through the reaction of the pyrimidine intermediate with an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Iodopyrimidin-2-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The iodine atom at the 5-position of the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as primary or secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
1-(5-Iodopyrimidin-2-yl)cyclopropan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(5-Iodopyrimidin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclopropane ring and the iodine-substituted pyrimidine ring play crucial roles in its binding affinity and specificity towards target proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine: Similar structure with a bromine atom instead of iodine.
1-(5-Chloropyrimidin-2-yl)cyclopropan-1-amine: Similar structure with a chlorine atom instead of iodine.
1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-amine: Similar structure with a fluorine atom instead of iodine.
Uniqueness
1-(5-Iodopyrimidin-2-yl)cyclopropan-1-amine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and influences its reactivity and binding interactions. This uniqueness makes it a valuable compound for specific applications where iodine’s properties are advantageous.
Propiedades
Fórmula molecular |
C7H8IN3 |
|---|---|
Peso molecular |
261.06 g/mol |
Nombre IUPAC |
1-(5-iodopyrimidin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8IN3/c8-5-3-10-6(11-4-5)7(9)1-2-7/h3-4H,1-2,9H2 |
Clave InChI |
AIKVMSZWTPQUKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NC=C(C=N2)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




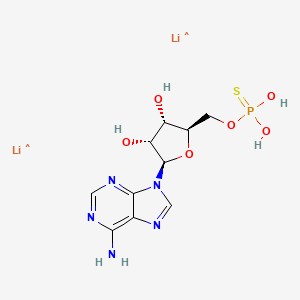
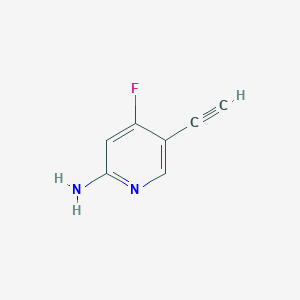
![5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B12855489.png)
![9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine](/img/structure/B12855513.png)
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)
